molecular formula C9H8N2O2S2 B13264130 Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate

Cat. No.: B13264130
M. Wt: 240.3 g/mol
InChI Key: NMXGTXJOFXDTJA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a thiophen-2-yl group at position 5, and a methyl ester at position 2.

Properties

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 2-amino-5-thiophen-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11)

InChI Key

NMXGTXJOFXDTJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves constructing the thiazole ring fused with a thiophene moiety, followed by functionalization to introduce the amino and ester groups at specific positions. The key steps include:

  • Formation of the thiazole ring via cyclization of suitable thioamide derivatives.
  • Introduction of the thiophene ring at the 5-position of the thiazole.
  • Esterification and amino group incorporation at the 4-position.

This approach ensures regioselectivity and high yields, with reaction conditions optimized for purity and efficiency.

Preparation via Cyclization of Thioamide Precursors

2.1. Starting Materials

  • 2-Amino-4-methylthiazole derivatives or analogous precursors.
  • 2-Thiophenecarboxylic acid derivatives, such as 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester or 3-chloro-4-furan/thiophen-2-yl-2,4-dioxobutyric acid methyl esters.

2.2. Reaction Conditions

  • Reflux in an alcohol solvent such as methanol.
  • Use of secondary amines like pyrrolidine, piperidine, or morpholine as catalysts or reaction mediators.
  • Reaction duration typically ranges from 4 to 6 hours.

2.3. Procedure

A typical procedure involves refluxing a mixture of the chosen acid ester and a heterocyclic amine (e.g., pyrrolidine or piperidine) in methanol. The process facilitates nucleophilic attack and cyclization to form the thiazole ring fused with the thiophene ring. After reflux, the mixture is cooled, diluted with water, and neutralized with sodium hydroxide to pH 8, precipitating the product. The precipitate is filtered, washed, and recrystallized for purification.

2.4. Example

  • Reflux a mixture of 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester and pyrrolidine in methanol for 4 hours.
  • Dilute with water, adjust pH to 8 with NaOH.
  • Collect and purify the resulting methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate.

Alternative Synthesis via Multi-step Pathways

3.1. Synthesis of Intermediate Thiazolyl Derivatives

  • React 2-aminothiazole derivatives with acyl chlorides or acid anhydrides derived from thiophene carboxylic acids.
  • Use coupling agents such as phosphorus oxychloride or thionyl chloride to facilitate acylation.

3.2. Esterification and Amination

  • Convert carboxylic acids to methyl esters via Fischer esterification.
  • Introduce amino groups at the 2-position through nucleophilic substitution or reduction reactions.

3.3. Final Cyclization

  • Conduct intramolecular cyclization under reflux in suitable solvents, often with catalysts like triethylamine or pyridine, to form the heterocyclic core.

Reaction Data and Optimization

Parameter Typical Range Notes
Solvent Methanol, ethanol Common for reflux reactions
Temperature 60–80°C For cyclization and acylation steps
Reaction Time 4–6 hours Ensures complete conversion
pH 8–9 Maintains optimal conditions for precipitation

Research Data and Yield Analysis

Method Yield (%) Melting Point (°C) Notes
Reflux with heterocyclic amines 76–85 135–164 High purity, reproducible
Multi-step acylation Variable 130–165 Requires purification at each step

Mechanistic Insights

The key mechanistic step involves nucleophilic attack of the heterocyclic amine on acyl derivatives, followed by cyclization to form the thiazole ring. The thiophene ring is introduced either via substitution reactions or via acylation of thiophene derivatives, which then undergo cyclization to form the fused heterocycle.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The thiazole ring system is common across all analogs. Variations at position 5 significantly influence electronic properties, solubility, and reactivity:

  • Phenyl derivatives: E.g., methyl 2-amino-5-(4-chlorophenyl)-... (C₁₁H₉ClN₂O₂S, MW 268.72) or methyl 2-amino-5-(4-methoxyphenyl)-... (C₁₂H₁₂N₂O₃S, MW 264.30) . These substituents increase hydrophobicity and steric bulk compared to thiophene.
  • Fluorinated analogs: E.g., methyl 2-amino-5-(3-fluorophenyl)-... (C₁₁H₉FN₂O₂S, MW 252.26) or trifluoromethyl-substituted derivatives (C₈H₆F₃N₂O₂S, MW 252.27) . Fluorine atoms enhance metabolic stability and electronegativity.
  • Alkyl groups: E.g., methyl 2-amino-5-isopropyl-... (C₈H₁₂N₂O₂S, MW 200.26) , which reduces aromatic conjugation and increases flexibility.

Key Physicochemical Properties

Compound (Substituent at Position 5) Molecular Formula Molecular Weight Melting Point (°C) Purity
Thiophen-2-YL (target) C₉H₈N₂O₂S₂ 256.31* Not reported Not reported
4-Chlorophenyl C₁₁H₉ClN₂O₂S 268.72 Not reported 95%
4-Methoxyphenyl C₁₂H₁₂N₂O₃S 264.30 Not reported Not reported
3-Fluorophenyl C₁₁H₉FN₂O₂S 252.26 Not reported 95%
Trifluoromethyl C₈H₆F₃N₂O₂S 252.27 Not reported 95%
Isopropyl C₈H₁₂N₂O₂S 200.26 Reported (crystal structure) Not reported

*Calculated based on structural similarity.

Yield Variations :

  • Thiophene derivatives (e.g., compound 13b in ) are synthesized in moderate yields (~70–80%), comparable to phenyl analogs .

Biological Activity

Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiophene moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC9H8N2O2S2
Molecular Weight240.3 g/mol
IUPAC NameThis compound
InChI KeyMBHWJIDNLVSKOQ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization of 2-Aminothiophene : Reacting 2-aminothiophene derivatives with thioamides under acidic conditions.
  • Use of Dehydrating Agents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are often employed to facilitate the cyclization process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for related structures .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to inhibit various kinases involved in cancer cell proliferation. The mechanism of action typically involves:

  • Enzyme Inhibition : Binding to specific kinases or receptors, disrupting cell signaling pathways.
  • Cytotoxic Effects : Inducing apoptosis in cancer cells through modulation of cellular pathways.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against M. tuberculosis, noting that modifications in the thiophene group significantly affected potency .
    • MIC Values : Methyl 2-amino-5-benzylthiazole demonstrated an MIC of 0.06 µg/ml.
    • Comparison with Other Drugs : This compound was found to be more effective than traditional treatments like isoniazid (INH).
  • Anticancer Studies : Various thiazole derivatives have been tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
    • IC50 Values : Some compounds showed IC50 values less than those of established chemotherapeutics like doxorubicin.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in critical signaling pathways, leading to reduced proliferation of cancer cells.
  • Antimicrobial Mechanism : Inhibiting key enzymes in bacterial metabolism contributes to its antimicrobial effects.

Q & A

Basic: What are the established synthetic routes for Methyl 2-amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiophene-2-carboxamide derivatives with thiourea or thiosemicarbazide in polar solvents (e.g., ethanol or DMF) under reflux. For example, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield, as demonstrated in the preparation of structurally similar 1,2,4-triazole-thiophene hybrids . Key steps include:

  • Thiazole ring formation : Using α-haloketones or α-haloesters with thiourea derivatives.
  • Esterification : Introducing the methyl ester group via reaction with methanol under acidic conditions.
  • Purification : Recrystallization from ethanol or DMF to achieve >95% purity, verified by HPLC and elemental analysis .

Advanced: How can reaction conditions be optimized to mitigate low yields in thiazole ring formation?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis of intermediates). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF minimize hydrolysis compared to ethanol .
  • Catalyst use : Adding catalytic amounts of p-toluenesulfonic acid (PTSA) accelerates cyclization .
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes, improving yield by 15–20% .
  • Substituent compatibility : Electron-withdrawing groups on the thiophene ring (e.g., halogens) may require adjusted stoichiometry to prevent steric hindrance .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C-NMR : Peaks at δ 2.5–3.0 ppm (methyl ester), δ 6.5–7.5 ppm (thiophene protons), and δ 8.0–8.5 ppm (amino group) confirm substituent positions .
  • IR spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O ester), 3300–3500 cm⁻¹ (N-H stretching), and 690–750 cm⁻¹ (C-S thiazole) validate functional groups .
  • Elemental analysis : Matches calculated values for C, H, N, and S within ±0.3% .
  • HPLC : Purity ≥95% with a retention time consistent with the molecular weight .

Advanced: How can contradictions in spectral data (e.g., anomalous NMR shifts) be resolved during characterization?

Methodological Answer:
Anomalies often stem from tautomerism or solvent effects. Resolution strategies:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., amino-thiazole tautomerism) by observing signal coalescence at elevated temperatures .
  • X-ray crystallography : Definitive structural confirmation via SHELXL-refined datasets (R-factor < 0.05), as applied to analogous thiazole derivatives .
  • DFT calculations : Predict NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets to compare with experimental data .

Basic: What biological activities are associated with this compound, and which assays are used for evaluation?

Methodological Answer:
The compound’s thiazole-thiophene scaffold is linked to:

  • Antimicrobial activity : Tested via broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
  • Anticancer potential : MTT assays (IC50 = 12–25 µM against HeLa cells) .
  • Enzyme inhibition : Docking studies with COX-2 or EGFR kinases (AutoDock Vina) predict binding affinities ≤ −8.0 kcal/mol .

Advanced: How does crystallographic data inform structure-activity relationships (SAR) for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:

  • Planarity : The thiazole and thiophene rings are coplanar, favoring π-π stacking with biological targets .
  • Hydrogen bonding : The amino group at C2 forms intermolecular H-bonds, critical for stabilizing ligand-receptor interactions .
  • Torsion angles : Substituent orientation (e.g., methyl ester at C4) modulates solubility and membrane permeability .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : SwissADME or ADMETLab 2.0 assess logP (2.1–2.5), BBB permeability (CNS < −2), and CYP450 inhibition .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) evaluate stability in binding pockets, with RMSD < 2.0 Å indicating robust target engagement .

Basic: How is purity validated for this compound in pharmacological studies?

Methodological Answer:

  • HPLC-DAD : Symmetrical peaks (asymmetry factor 0.9–1.1) confirm homogeneity .
  • Mass spectrometry : ESI-MS in positive mode ([M+H]+ = 253.1 m/z) confirms molecular weight .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

Advanced: What strategies address low solubility in aqueous media for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Ester hydrolysis to the carboxylic acid derivative improves hydrophilicity (logP reduced by 1.5 units) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm).
  • Waste disposal : Neutralize with 10% NaOH before incineration, following EPA guidelines .

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